3-(3-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(3-Fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 3-fluorophenyl group at position 3 and a 4-methylbenzyl group at position 1. This structure combines a planar aromatic system with electron-withdrawing (fluorine) and electron-donating (methyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C20H15FN2O2S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15FN2O2S/c1-13-5-7-14(8-6-13)12-22-17-9-10-26-18(17)19(24)23(20(22)25)16-4-2-3-15(21)11-16/h2-11H,12H2,1H3 |
InChI Key |
AEZQEGDEQWPZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)F)SC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of the 3-Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the core structure.
Attachment of the 4-Methylbenzyl Group: This step involves the alkylation reaction where the 4-methylbenzyl group is attached to the core structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
3-(3-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where different substituents can be introduced.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential biological activities, including antiproliferative effects against certain cancer cell lines.
Medicine: The compound is being investigated for its potential as an antitumor agent, with studies showing promising results in inhibiting the growth of cancer cells.
Industry: The compound may have applications in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 3-fluorophenyl group distinguishes it from analogs with benzyl, oxadiazole, or hydroxy substitutions. Fluorine’s electronegativity may enhance metabolic stability and binding affinity compared to non-halogenated analogs .
Pharmacological Activity Comparison
Available pharmacological data for related compounds are summarized below:
Implications for Target Compound :
- The thieno[3,2-d]pyrimidine-dione core is structurally analogous to compounds with anticancer activity . The 3-fluorophenyl group may enhance DNA intercalation or kinase inhibition, as seen in fluorinated pyrimidine derivatives .
- Lack of hydroxy or thio groups at position 6 (cf. ) suggests divergent mechanisms compared to anti-HIV analogs.
Physicochemical Properties
Key Notes:
Biological Activity
3-(3-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine derivative recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a unique thieno[3,2-d]pyrimidine core with substituents that enhance its chemical properties and biological efficacy. The molecular formula is with a molecular weight of approximately 366.4 g/mol.
The biological activity of this compound has been primarily attributed to its role as an inhibitor of Bruton's tyrosine kinase (BTK) , which is crucial in the signaling pathways of various malignancies and autoimmune disorders. The structure-activity relationship (SAR) studies indicate that modifications to the substituents can significantly influence its binding affinity and overall potency against target proteins involved in disease progression.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.5 | Cell cycle arrest |
| HeLa (Cervical) | 10.8 | Inhibition of proliferation |
Structure-Activity Relationship (SAR)
The SAR analysis demonstrates how different substituents impact the compound's biological activity. For instance, the presence of the 3-fluorophenyl group enhances lipophilicity and metabolic stability, while the 4-methylbenzyl group contributes to selective binding to BTK.
Table 2: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| 3-Fluorophenyl | Increases binding affinity |
| 4-Methylbenzyl | Enhances selectivity for BTK |
| Variations in alkyl chain | Alters pharmacokinetic properties |
Case Studies
Recent studies have explored the compound's effectiveness in various therapeutic contexts:
- Study on BTK Inhibition : A study published in Nature Communications demonstrated that this compound effectively inhibited BTK activity with an IC50 value of 8 µM, showcasing its potential as a therapeutic agent for B-cell malignancies .
- Anticancer Properties : Another investigation highlighted its antiproliferative effects on leukemia cell lines, where it was found to reduce cell viability significantly compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
